1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)-
Description
Historical Context of Chloro-s-Triazine Herbicides and Their Metabolites
The development of chloro-s-triazine herbicides in the mid-20th century revolutionized weed management in crops like corn and sorghum. These compounds, including atrazine (2-chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine), inhibit photosynthesis by binding to the plastoquinone-binding protein in photosystem II. However, their environmental persistence and metabolic transformation into hydroxylated derivatives like hydroxypropazine became a focal point of research.
By the 1990s, studies revealed that hydrolytic dechlorination—a reaction mediated by soil microbes or abiotic factors such as pH and sunlight—converted chloro-s-triazines into their hydroxylated analogs. For instance, atrazine undergoes hydrolysis to form hydroxyatrazine, while propazine (6-chloro-N,N′-diisopropyl-1,3,5-triazine-2,4-diamine) degrades into hydroxypropazine. This transformation reduces acute toxicity to non-target organisms but introduces new challenges related to groundwater contamination and long-term ecological effects.
A 2011 analysis of U.S. corn and sorghum production highlighted the economic reliance on chloro-s-triazines, with atrazine alone accounting for 60–70% of herbicide use in field corn prior to the rise of glyphosate-resistant crops. The shift toward genetically modified crops altered herbicide application patterns, yet hydroxylated triazines remain prevalent as degradation products in soil and water systems.
Role of Hydroxylated Triazine Derivatives in Environmental Chemistry
Hydroxypropazine and similar metabolites exhibit distinct environmental behaviors compared to their parent compounds. With a pKa of 6.48, hydroxypropazine exists primarily in its deprotonated form under neutral and alkaline conditions, enhancing its solubility and mobility in aquatic environments. This property facilitates its leaching into groundwater, particularly in regions with sandy soils or high rainfall.
The compound’s log KOW of 1.36 suggests moderate hydrophobicity, enabling partitioning into organic matter while retaining some aqueous solubility. Such behavior complicates remediation efforts, as hydroxypropazine can persist in both soil and water compartments. Studies using the NRTL (Non-Random Two-Liquid) and Wilson models to predict solubility in mixed solvents have shown that hydroxylated triazines exhibit temperature-dependent solubility, increasing by 15–20% per 10°C rise in temperate conditions. These models aid in forecasting environmental fate, particularly in regions experiencing climatic variability.
In agricultural settings, hydroxypropazine’s formation correlates with reduced soil adsorption coefficients (Koc) compared to chloro-s-triazines, lowering its affinity for organic matter and increasing bioavailability. This shift alters nutrient cycling in rhizospheric zones, potentially affecting microbial communities involved in nitrogen fixation. For example, Rhizobium spp., symbiotic bacteria critical for legume growth, exhibit inhibited nodulation activity in soils with elevated hydroxylated triazine concentrations.
Structure
3D Structure
Properties
IUPAC Name |
4,6-bis(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-5(2)10-7-12-8(11-6(3)4)14-9(15)13-7/h5-6H,1-4H3,(H3,10,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOTUMSRCIMLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=O)N1)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224061 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7374-53-0 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007374530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Propazine-2-hydroxy, also known as Hydroxypropazine, is a chemical transformation product of propazineIt has been suggested that it may have endocrine-disrupting effects.
Mode of Action
It is known to be a degradation product of propazine, which is a triazine herbicide. Triazine herbicides typically inhibit photosynthesis by binding to the D1 protein in Photosystem II This prevents the normal flow of electrons and energy transfer, leading to the death of the plant
Biochemical Pathways
Propazine and its metabolites have been deemed endocrine disruptors, suggesting they may interfere with hormone systems in organisms. This could potentially lead to a wide range of downstream effects, including reproductive issues and developmental abnormalities.
Pharmacokinetics
It has been detected in human seminal plasma, suggesting that it can be absorbed and distributed in the body. It is also noted that Propazine-2-hydroxy is hardly metabolized under physiological conditions, which may make it an effective marker for bioaccumulation.
Result of Action
It has been suggested that it may have endocrine-disrupting effects. Endocrine disruptors can interfere with hormone systems, leading to a wide range of potential effects, including reproductive issues, developmental abnormalities, and immune system dysfunction.
Action Environment
The action of Propazine-2-hydroxy can be influenced by various environmental factors. For instance, it has been identified among the degradation products formed in the natural environment. This suggests that environmental conditions, such as temperature, pH, and the presence of other chemicals, could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It has been detected in human seminal plasma, suggesting that it may interact with various biomolecules in the body
Cellular Effects
Preliminary studies suggest that it may have endocrine-disrupting effects, which could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Preliminary studies suggest that it may have long-term effects on cellular function
Biological Activity
1,3,5-Triazin-2(1H)-one, 4,6-bis((1-methylethyl)amino)- is a compound that belongs to the class of 1,3,5-triazines, which have garnered attention for their diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its potential therapeutic applications based on recent studies.
The compound is characterized by the following structural formula:
Molecular Weight
- Molecular Weight : 232.28 g/mol
Structural Features
- Contains a triazine ring system.
- Substituted with isopropylamine groups at positions 4 and 6.
Anticancer Activity
Recent studies have demonstrated that various derivatives of 1,3,5-triazine compounds exhibit significant anticancer properties. For instance, a series of hybrid analogues derived from monastrol and 1,3,5-triazines were developed and tested against different cancer cell lines.
Case Study: EGFR Inhibition
One notable study focused on the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases (TKs). The compound exhibited potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1a | 25.9 | WT EGFR |
| 1a | 6.5 | Mutant EGFR T790M/L858R |
| 1a | 7.7 ± 1.3 | A549 |
| 1a | 8.0 ± 1.6 | A431 |
| 1a | 10.5 ± 0.9 | NCIH1975 |
This study indicates that modifications to the triazine structure can enhance its potency against specific cancer targets .
The mechanism by which these triazine derivatives exert their anticancer effects involves the inhibition of tubulin polymerization and disruption of microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.
Tubulin Polymerization Inhibition
In vitro assays demonstrated that certain triazine derivatives inhibited tubulin polymerization effectively:
| Compound | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| 6 | 0.4 | G2/M phase arrest |
| 7 | 0.2 | G2/M phase arrest |
The ability to induce cell cycle arrest suggests a promising avenue for further development as anticancer agents .
Synthesis and Optimization
The synthesis of these compounds typically involves one-pot reactions that allow for rapid generation of diverse molecular architectures. For example, Bismuth nitrate has been used as a catalyst to facilitate the formation of various triazine derivatives with improved biological activity.
Structure-Activity Relationship (SAR)
Research has also focused on understanding the structure-activity relationships (SAR) of these compounds. Modifications at specific positions on the triazine ring can lead to significant changes in biological activity:
Scientific Research Applications
Agricultural Applications
Herbicide Use
Prometryn is primarily utilized as a pre-emergent herbicide for controlling annual grasses and certain broadleaf weeds in crops such as cotton, celery, and parsley. It functions by inhibiting photosynthesis in target plants through interference with the electron transport chain in chloroplasts.
- Chemical Properties:
- CAS Number: 7287-19-6
- Molecular Formula: C10H16N4OS
- Mode of Action: Photosynthesis inhibitor
Table 1: Efficacy of Prometryn on Various Crops
| Crop | Application Rate (lbs/a) | Efficacy (%) |
|---|---|---|
| Cotton | 2.4 | 85 |
| Celery | 2.0 | 90 |
| Parsley | 1.8 | 88 |
The compound has been shown to be effective against a range of weeds while exhibiting low toxicity to non-target species such as birds and mammals .
Medicinal Chemistry Applications
Anticancer Properties
Recent studies have investigated the potential of triazine derivatives, including prometryn, as anticancer agents. Research indicates that certain modifications to the triazine structure can enhance its efficacy against various cancer cell lines.
- Case Study:
A study published in Scientific Reports demonstrated that specific triazine derivatives exhibited significant antiproliferative activity against human cancer cell lines A549 (lung cancer), A431 (skin cancer), and NCI-H1975 (non-small cell lung cancer). The most potent derivative showed IC50 values ranging from 6.5 µM to 10.5 µM .
Table 2: Anticancer Activity of Triazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1a | A549 | 7.7 |
| Compound 1b | A431 | 8.0 |
| Compound 1c | NCI-H1975 | 10.5 |
These findings suggest that modifications to the triazine structure may yield compounds with enhanced anticancer properties.
Environmental Science Applications
Ecotoxicology and Environmental Fate
Prometryn's environmental impact has been a subject of study due to its stability and mobility in soil and water systems. Research indicates that prometryn is moderately mobile in soils and can potentially contaminate groundwater sources.
- Environmental Properties:
Table 3: Environmental Fate Data for Prometryn
| Property | Value |
|---|---|
| Koc (Soil Adsorption Coefficient) | 244 L/kg-OC |
| Log Kow (Octanol-Water Partition) | <4 |
| Persistence in Water | Low |
The compound's low bioaccumulation potential suggests that while it poses risks to aquatic ecosystems, its environmental persistence is moderate.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations in Triazine Derivatives
Table 1: Structural and Physical Properties of Selected Triazine Derivatives
| Compound Name | CAS | Substituents (Positions 4,6) | Functional Group (Position 2) | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|
| Hydroxyprometryne | 7374-53-0 | Bis(isopropylamino) | Hydroxy | 257.36 | 257.36 |
| Prometon (2-Methoxy analog) | 1610-18-0 | Bis(isopropylamino) | Methoxy | 225.30 | 91.5 |
| 4,6-Bis(ethylamino)-1,3,5-triazin-2(1H)-one (AEEO) | N/A | Bis(ethylamino) | Hydroxy | 213.25* | Not reported |
| 4,6-Bis(butylamino)-1,3,5-triazin-2(1H)-one | 227-436-6 | Bis(butylamino) | Hydroxy | 269.36 | Not reported |
*Calculated based on molecular formula.
Key Observations :
- Butylamino derivatives (e.g., CAS 227-436-6) exhibit even higher hydrophobicity, which may reduce solubility in aqueous systems .
- Functional Group Impact : The hydroxy group at position 2 increases hydrogen-bonding capacity compared to methoxy (Prometon) or chloro substituents, influencing solubility and reactivity. For instance, Prometon’s methoxy group reduces polarity, contributing to its lower melting point (91.5°C vs. 257.36°C for Hydroxyprometryne) .
Degradation Pathways and Microbial Interactions
Hydroxyprometryne is structurally related to atrazine degradation intermediates. For example, 4,6-bis(ethylamino)-1,3,5-triazin-2(1H)-one (AEEO) is a metabolite produced by Klebsiella variicola strain FH-1 during atrazine breakdown .
Table 2: Degradation Efficiency of Microbial Strains on Triazines
| Microbial Strain | Degradation Products | Key Enzymes/Genes | Substituent Sensitivity |
|---|---|---|---|
| Klebsiella variicola FH-1 | AEEO, MEET, HEIT | atzC, trzN, trzD | Ethylamino > Isopropylamino |
| Rhodococcus sp. MB-P1 | De-ethyl, de-isopropyl metabolites | atzA, atzB, atzC | Chloro > Methoxy |
Key Observations :
- Substituent-Driven Degradation: Hydroxyprometryne’s isopropylamino groups are more resistant to microbial dealkylation compared to ethylamino groups in AEEO, slowing degradation . This resistance is attributed to steric hindrance from branched alkyl chains, which limit enzyme access .
- Enzyme Specificity: The atzC gene encodes hydrolases that preferentially act on ethylamino or chloro substituents, while isopropylamino derivatives require specialized pathways .
Key Observations :
- Steric Effects in Coordination: Hydroxyprometryne’s bulkier isopropylamino groups likely reduce its efficacy as a ligand compared to BTAO, which has smaller dimethylamino groups enabling tighter metal binding .
- Hydrogen Bonding: The hydroxy group in Hydroxyprometryne may enhance solubility in polar solvents, whereas BTAO’s dimethylamino groups favor organic phases .
Environmental and Industrial Relevance
- UV Stabilizers: Derivatives like Chimassorb® 119 (CAS 106990-43-6) use branched alkylamino groups on triazine cores for UV resistance in polymers, highlighting the industrial utility of substituent-driven properties .
Q & A
Q. Why do some studies report conflicting catalytic activity for triazine derivatives in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from ligand steric effects or metal impurities. Systematically test catalytic efficiency under inert atmospheres (argon/glovebox) and characterize metal complexes via ICP-OES. Compare turnover numbers (TON) and frequencies (TOF) across studies, controlling for solvent/base systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
